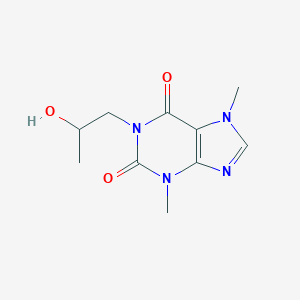
1-Propyl theobromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protheobromine is a derivative of the xanthine alkaloid theobromine with diuretic and vasodilating activity. Like other methylated xanthines, protheobromine causes diuresis, and acts as a stimulant and vasodilator.
Protheobromine is an oxopurine.
Wissenschaftliche Forschungsanwendungen
Pharmacological Actions
- Respiratory Stimulation: Propyl theobromine exhibits significant respiratory stimulation, surpassing other derivatives like caffeine and theophylline, making it a potential candidate for medical applications involving respiratory functions (Scott, Anderson, & Chen, 1946).
- Diuretic Action: Research on human subjects suggests that propyl theobromine might be more effective than caffeine in increasing urine output (Scott, Anderson, & Chen, 1946).
Dental Applications
- Enamel Protection: Theobromine has been identified as a potential agent for preventing enamel demineralization and stimulating new enamel growth. Its application in gel form can influence enamel microhardness and resistance against acidic substances (Herisa, Noerdin, & Eriwati, 2017); (Kargul et al., 2012).
Biochemical Research
- Lipoprotein Profiles: Theobromine consumption has been studied for its effects on serum lipoprotein profiles, particularly in individuals with low HDL-cholesterol concentrations, indicating potential applications in cardiovascular research (Jacobs et al., 2017).
Neurological Research
- Motor Learning Enhancement: Theobromine has shown potential in enhancing motor learning in mice, suggesting its utility in neurological and cognitive research (Yoneda et al., 2017).
Oncology
- Glioblastoma Proliferation Inhibition: Theobromine has been observed to prevent the proliferation of malignant glioblastoma by negatively regulating several cellular signaling pathways, presenting a potential avenue for cancer research (Sugimoto et al., 2014).
Metabolic Research
- NAFLD Improvement: Theobromine ameliorates nonalcoholic fatty liver disease by regulating hepatic lipid metabolism, potentially useful in metabolic disorder studies (Wei et al., 2020).
Eigenschaften
CAS-Nummer |
63906-63-8 |
|---|---|
Produktname |
1-Propyl theobromine |
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3,7-dimethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XJKSERUTELYNMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Kanonische SMILES |
CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
63906-63-8 |
Piktogramme |
Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Protheobromine; Pro-Cor; Protheobrominum; TEBE; Theocor; Vascopil; Bonicor; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



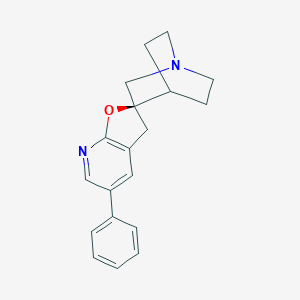
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)
![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)
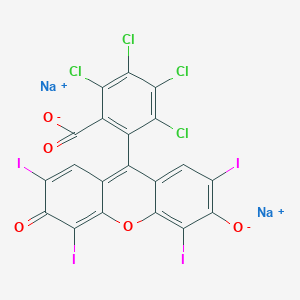
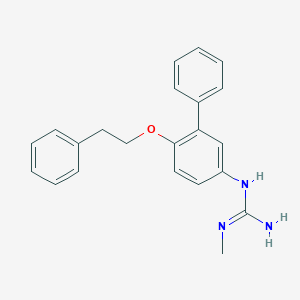
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
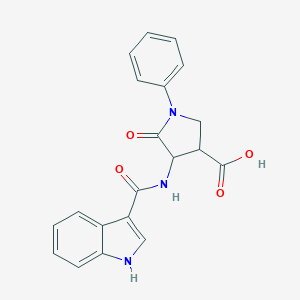
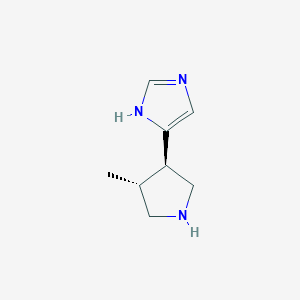
![(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)
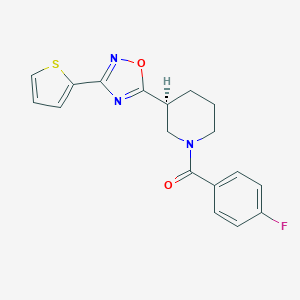
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)